NS-102
Description
Significance of Selective Glutamate (B1630785) Receptor Antagonists
Selective glutamate receptor antagonists are invaluable tools in neuropharmacology. By blocking specific receptor subtypes, researchers can dissect the roles of these receptors in normal physiological processes and pathological conditions. nih.gov The diversity of glutamate receptor subunits and their varied expression patterns throughout the brain and during development highlight the need for selective pharmacological agents to understand the functional significance of different receptor isoforms. ucl.ac.uknih.gov Highly selective antagonists allow for the investigation of the specific contributions of individual receptor subtypes to synaptic transmission, plasticity, and excitotoxic injury, offering potential avenues for therapeutic intervention. mdpi.comnih.gov
Historical Context of NS-102 Discovery and Initial Characterization
This compound, chemically known as 5-nitro-6,7,8,9-tetrahydrobenzo[g]indole-2,3-dione-3-oxime, was identified as a novel glutamate receptor antagonist. nih.govwikipedia.org Early characterization studies demonstrated that this compound selectively displaces binding to the low-affinity [³H]kainate binding site in rat brain membranes. nih.govwikipedia.orgresearchgate.net This initial finding suggested a potential selectivity for kainate receptors.
Role of this compound as a Pharmacological Probe in Excitatory Amino Acid Receptor Systems
This compound has been employed as a pharmacological probe to investigate the function of specific kainate receptor subtypes. Research utilizing recombinant receptor subunits expressed in cell lines has shown that this compound selectively blocks currents mediated by GluR6 (now known as GluK2) receptors, while having minimal effect on receptors composed of GluR2/4 (GluA2/GluA4) subunits. ucl.ac.uknih.gov This indicates that this compound is a selective antagonist for receptors containing the GluR6 (GluK2) subunit. nih.govmedchemexpress.com
Further studies using this compound have provided insights into the involvement of GluR6-containing kainate receptors in various neuronal processes. For instance, this compound has been used to investigate the role of low-affinity kainate receptors in modulating NMDA receptor-mediated currents in the superficial dorsal horn of rats. physiology.org It has been hypothesized that the effects observed with this compound in this context involve native low-affinity kainate receptors containing GluR6 subunits. physiology.org
While initially characterized for its selectivity towards GluR6 (GluK2) receptors, some studies have also indicated that this compound can block GluK1-containing KA receptors, albeit with weaker effects on native AMPA receptors. nih.gov The compound's selectivity for low-affinity kainate binding sites and its preferential activity at GluR6 (GluK2) have made it a useful tool for researchers aiming to understand the specific functions of this particular kainate receptor subunit in the complex landscape of excitatory amino acid neurotransmission. nih.govresearchgate.net However, limitations such as potential lack of complete discrimination between all KA receptor subunits and low water solubility have been noted as factors limiting its broader utility as a pharmacological tool. nih.gov
Data Table:
| Compound Name | Primary Receptor Target | Observed Selectivity | Reference |
| This compound | Kainate (GluK2/GluR6) | Selective for GluR6 (GluK2) over GluR2/4 (GluA2/GluA4); some activity at GluK1 | ucl.ac.uknih.govmedchemexpress.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-12-11(14-17)8-5-9(15(18)19)6-3-1-2-4-7(6)10(8)13-12/h5,13,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZJARZJNQZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C(=CC(=C2C1)[N+](=O)[O-])C(=C(N3)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159858 | |
| Record name | 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136623-01-3 | |
| Record name | 5-Nitro-6,7,8,9-tetrahydrobenzo(G)indole-2,3-dione-3-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136623013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7,8,9-Tetrahydro-5-nitro-1H-benz[g]indole-2,3-dione 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS-102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00978E5H3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Ns 102
Receptor Binding and Selectivity Profiles
The binding profile of NS-102 demonstrates a distinct preference for certain ionotropic glutamate (B1630785) receptor subtypes, particularly within the kainate receptor family, while exhibiting limited or no activity at other related receptors.
Kainate Receptor Subtype Specificity (e.g., GluR6/7, GluK2)
Research indicates that this compound functions as a potent antagonist at kainate receptors containing the GluR6 and GluR7 subunits. nih.govmedicaljournals.se It is also described as a selective antagonist for kainate receptors containing the GluK2 subunit. nih.govontosight.ai Studies utilizing recombinant receptors expressed in fibroblasts have shown that this compound (at a concentration of 3 µM) effectively reduces currents mediated by GluR6 receptors, while having minimal impact on currents mediated by GluR2/4 receptors. mpg.denih.gov This suggests a degree of selectivity for GluR6-containing assemblies over those containing GluR2 or GluR4 subunits. Further evidence supports this compound's ability to antagonize GluR6 but not GluR2/4. wikipedia.org Its action at GluR6 is also suggested by studies examining its effect on glutamate-induced currents in the presence of this compound. nih.gov The selective block of recombinant GluR6 receptors by this compound further highlights its specificity within the kainate receptor family. mpg.de
Differential Affinity for Tritiated Kainate Binding Sites (Low vs. High Affinity)
This compound displays a marked differential affinity for distinct [3H]kainate binding sites. Studies investigating the displacement of [3H]kainate binding have revealed a high selectivity of this compound for the low-affinity [3H]kainate binding site, with a reported Ki value of 0.6 µM. wikipedia.orgfishersci.at In contrast, its affinity for the high-affinity [3H]kainate binding site is significantly lower, indicated by a Ki value greater than 10 µM. wikipedia.orgfishersci.at When experiments were conducted under conditions where both high- and low-affinity sites were labeled, this compound only partially inhibited the binding of [3H]kainate. wikipedia.orgfishersci.at This differential binding profile underscores this compound's preference for the low-affinity kainate binding population.
Here is a table summarizing the binding affinities of this compound for different [3H]kainate binding sites:
| Binding Site | Ki (µM) |
| Low-affinity [3H]kainate | 0.6 |
| High-affinity [3H]kainate | > 10 |
Evaluation of Activity at Other Ionotropic Glutamate Receptor Subtypes (e.g., AMPA, NMDA)
Beyond its activity at kainate receptors, the pharmacological profile of this compound includes an evaluation of its effects on other ionotropic glutamate receptor subtypes, namely AMPA and NMDA receptors. This compound has been found to be a relatively weak inhibitor of [3H]AMPA binding, with an IC50 value of 7.2 µM. wikipedia.orgfishersci.at This indicates a considerably lower affinity for AMPA binding sites compared to its affinity for low-affinity kainate binding sites. Crucially, this compound demonstrates no activity at NMDA binding sites. wikipedia.orgfishersci.at Although some sources broadly classify this compound as a glutamate receptor and NMDA receptor antagonist, detailed binding studies clarify its lack of direct activity at the NMDA recognition site. mpg.demybiosource.com This selectivity profile positions this compound as a non-NMDA receptor antagonist with a preference for kainate receptors. mpg.defishersci.at
Here is a table summarizing the activity of this compound at other ionotropic glutamate receptor subtypes:
| Receptor Subtype | Activity/Affinity | Value |
| AMPA | Inhibition of binding | IC50 = 7.2 µM wikipedia.orgfishersci.at |
| NMDA | Activity at binding site | No activity wikipedia.orgfishersci.at |
Absence of Activity at Strychnine-Insensitive Glycine (B1666218) Binding Sites
In addition to its effects on glutamate receptors, studies have specifically examined the activity of this compound at strychnine-insensitive glycine binding sites. These sites are known to be associated with the NMDA receptor complex and play a modulatory role. Research has consistently shown that this compound has no activity at the strychnine-insensitive glycine binding sites. wikipedia.orgfishersci.at This lack of interaction further highlights the specificity of this compound for its target receptors within the glutamate system and its distinction from modulators of the NMDA receptor's glycine site.
Mechanisms of Action at the Molecular Level
The primary mechanism by which this compound exerts its effects is through competitive antagonism.
Competitive Antagonism Dynamics
This compound is characterized as a competitive glutamate receptor antagonist. wikipedia.orgfishersci.at In the context of receptor pharmacology, a competitive antagonist binds reversibly to the same binding site as the endogenous agonist, thereby competing for receptor occupancy. citeab.com This mutual exclusivity in binding means that the antagonist prevents the agonist from binding and activating the receptor. citeab.com The effect of a competitive antagonist can be overcome by increasing the concentration of the agonist, which increases the likelihood of the agonist binding to the available receptor sites. citeab.com At the molecular level, for ligand-gated ion channels like kainate receptors, competitive antagonism by this compound involves binding to the receptor's ligand-binding domain in a manner that blocks the conformational changes necessary for channel opening. epa.gov This prevents the influx of ions that would normally occur upon agonist binding, thus inhibiting the receptor's downstream signaling.
Modulation of Receptor-Mediated Ion Currents (e.g., GluR6 Receptor Currents)
This compound is known to modulate receptor-mediated ion currents, particularly those associated with kainate receptors containing the GluR6 subunit. Studies have demonstrated that this compound acts as an antagonist at these receptors. For instance, this compound has been shown to reduce currents mediated by GluR6 receptors expressed in fibroblasts. researchgate.net The binding of [³H]kainate to GluR6 receptors exhibits properties similar to the low-affinity [³H]kainate binding site in brain tissue, and this compound inhibits specific binding to GluR6 receptors with comparable potency to these brain sites. researchgate.net
Furthermore, this compound (at a concentration of 3 μmol/L) significantly decreased the peak whole-cell current induced by transient kainate application in hippocampal neurons, suggesting a vital role for GluK2 (GluR6) subunits in mediating these currents. pnas.org While this compound is described as a selective kainate (GluK2) receptor antagonist and a potent GluR6/7 receptor antagonist, its effect on other kainate receptor subunits like GluR5 has also been investigated. abmole.commedchemexpress.com
Data on this compound's effect on GluR6 receptor currents:
| Compound | Receptor | Effect on Current | Concentration | Reference |
| This compound | GluR6 | Reduced currents | 3 μM | researchgate.net |
| This compound | GluK2 (GluR6) | Decreased peak whole-cell current induced by transient kainate | 3 μmol/L | pnas.org |
Influence on Synaptic Transmission and Plasticity (e.g., Presynaptic Kainate Receptor Activation Effects)
This compound influences synaptic transmission and plasticity, particularly by affecting presynaptic kainate receptors. Activation of presynaptic kainate receptors can have biphasic effects on synaptic transmission, with low concentrations of agonists facilitating glutamate release and higher concentrations causing inhibition. nih.gov
This compound, as a selective GluR6 subunit antagonist, has been used to investigate the role of GluR6-containing receptors in synaptic processes. Studies have indicated that GluR6 subunits may play a key role in the facilitatory effects of kainate receptors on synaptosomal glutamate release. nih.gov The sensitivity of synaptosomal glutamate release facilitation to this compound supports this notion. nih.gov
Research using this compound has also explored the contribution of presynaptic GluR6 kainate receptors to short-term facilitation at synapses. In excitatory synapses onto EGFP-expressing SOM interneurons in the CA1 stratum radiatum, this compound decreased the five-pulse ratio at 20 and 50 Hz stimulation frequencies, demonstrating that the activation of presynaptic kainate receptors contributes to the facilitation observed during high-frequency stimulation. nih.gov However, this compound did not have a significant effect on paired-pulse ratio or five-pulse ratio in non-EGFP interneurons or pyramidal cells, suggesting a unique role for GluR6-containing kainate receptors in the short-term plasticity of specific interneurons. nih.gov
This compound has also been shown to antagonize the suppressive effect of kainate on field excitatory postsynaptic potentials (fEPSPs) and presynaptic calcium influx in hippocampal CA1 synapses, consistent with the involvement of kainate receptors in these presynaptic inhibitory actions. nih.gov
Data on this compound's influence on synaptic transmission and plasticity:
| Synaptic Process | Model System | This compound Effect | Concentration | Reference |
| Synaptosomal glutamate release facilitation | Hippocampal synaptosomes | Antagonized facilitation evoked by kainate | Not specified | nih.gov |
| Short-term facilitation (five-pulse ratio) | Excitatory synapses onto EGFP-expressing SOM interneurons (CA1 stratum radiatum) | Decreased at 20 and 50 Hz stimulation | Not specified | nih.gov |
| Kainate-induced suppression of fEPSPs | Hippocampal CA1 synapses | Partially antagonized suppressive effect of kainate | 10 μM | nih.gov |
| Kainate-induced suppression of presynaptic Ca²⁺ influx | Hippocampal CA1 synapses | Partially antagonized suppressive effect of kainate | 10 μM | nih.gov |
Intracellular Signaling Pathways Potentially Modulated by Kainate Receptor Blockade
The blockade of kainate receptors by compounds like this compound can potentially modulate intracellular signaling pathways. While the direct effects of this compound on specific pathways are still under investigation, research on kainate receptor signaling provides insights into potential downstream targets.
Kainate receptor activation has been linked to various intracellular signaling cascades. For example, presynaptic kainate receptor-mediated facilitation of glutamate release in the rat hippocampus involves a cAMP-dependent cascade, suggesting that this compound's antagonism could interfere with this pathway. nih.gov
Furthermore, studies have implicated GluR6 subunits, a target of this compound, in the activation of the JNK3 pathway after ischemic injury. Research indicates that this compound can attenuate the association of PSD-95 with GluR6 and MLK3, MLK3 autophosphorylation, interaction of MLK3 with JNK3, and JNK3 phosphorylation. researchgate.net This suggests that blockade of GluR6-containing receptors by this compound can modulate this specific intracellular signaling cascade. researchgate.net
Overactivation of postsynaptic glutamate receptors, including kainate receptors, can trigger excessive intracellular signaling, contributing to excitotoxicity. pnas.org By blocking kainate receptors, this compound may mitigate such detrimental signaling cascades. For instance, kainate receptors composed of GluK2(Q) are permeable to calcium, and their activation can lead to intracellular Ca²⁺ overload. pnas.org Antagonism by this compound could therefore impact intracellular calcium dynamics.
The exact intracellular mechanisms modulated by this compound's blockade of kainate receptors are complex and continue to be a subject of research. However, evidence suggests potential interactions with cAMP-dependent pathways and the JNK3 signaling cascade. nih.govresearchgate.net
Advanced Research Methodologies for Ns 102 Investigation
In Vitro Experimental Paradigms
In vitro studies provide controlled environments to examine the direct effects of NS-102 on biological components, such as receptors, ion channels, and cells.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique for characterizing the interaction of a compound with its target receptor. This method involves using a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By measuring the binding of the radioligand in the presence and absence of competing compounds like this compound, researchers can determine the affinity, selectivity, and density of the binding sites. wikipedia.orgumich.edu
For this compound, radioligand binding assays have been crucial in identifying its primary targets. Studies have shown that this compound selectively blocks the low affinity [³H]kainate binding site in rat brain. nih.gov This indicates a specific interaction with kainate receptors. The binding of [³H]kainate to GluR6 receptors, a type of kainate receptor subunit, exhibited properties similar to those of the low affinity [³H]kainate binding site in brain membranes. nih.gov this compound was found to inhibit specific binding to GluR6 receptors with a potency nearly identical to that observed for these sites in brain membranes. nih.gov
Electrophysiological Techniques (e.g., Patch-Clamp Studies on Recombinant Receptors and Native Neurons)
Electrophysiological techniques, such as patch-clamp, are essential for studying the functional effects of this compound on ion channels and receptors by measuring electrical currents across cell membranes. axolbio.comyoutube.comnih.gov Patch-clamp allows for the recording of currents through single ion channels or across the entire cell membrane (whole-cell configuration). axolbio.comnih.gov
Patch-clamp studies have demonstrated that this compound can reduce currents mediated by specific glutamate (B1630785) receptor subunits. For instance, this compound (at a concentration of 3 µM) reduced currents mediated by GluR6 receptors expressed in fibroblasts, while having very little effect on currents mediated by GluR-B/D receptors. nih.gov This reinforces the selectivity of this compound for GluR6-containing receptors. Furthermore, electrophysiological recordings in native neurons, such as those in hippocampal slices, have been used to investigate the impact of this compound on synaptic transmission. This compound caused a significant decrease in paired-pulse facilitation for intervals from 20 to 60 ms (B15284909) in excitatory synapses onto EGFP-expressing SOM interneurons in CA1 s. radiatum. nih.gov this compound also decreased the five-pulse ratio at 20 and 50 Hz in these interneurons. nih.gov However, this compound had no effect on the paired-pulse ratio or five-pulse ratio in non-EGFP interneurons or Schaffer collateral synapses onto pyramidal cells. nih.gov
Data from electrophysiological studies on the effect of this compound on paired-pulse facilitation in different neuronal populations:
| Neuronal Population | This compound Effect on Paired-Pulse Facilitation (20-60 ms interval) | Statistical Significance |
| EGFP-expressing SOM interneurons | Significant decrease | p < 0.05 |
| Non-EGFP interneurons | No effect | p > 0.05 |
| CA1 Pyramidal cells | No effect | p > 0.05 |
In Vivo Neurobiological Research Models
In vivo models, particularly rodent models, are essential for understanding the effects of this compound within the complex environment of the central nervous system and its impact on behavior and physiological processes. mdpi.comresearchgate.net
Rodent Models for Central Nervous System Investigations (e.g., Rat Brain Studies)
Rodent models, such as rats and mice, are widely used in neurobiological research due to their genetic tractability, relatively well-characterized nervous systems, and behavioral paradigms relevant to human neurological conditions. mdpi.comresearchgate.netnetstim.org Studies involving the administration of this compound to rodents allow researchers to investigate its pharmacokinetics, distribution within the brain, and effects on neuronal activity, synaptic function, and behavior in a living organism. sabanciuniv.edunih.gov
Research using rat brain studies has provided insights into the effects of this compound on specific brain regions and neuronal circuits. For example, studies in the hippocampal CA3 region of mice have shown that this compound can significantly reduce sevoflurane-induced hyperactivities. medchemexpress.com This suggests a role for kainate receptors in mediating these effects and demonstrates the utility of rodent models in evaluating the in vivo actions of this compound. Investigations in rat brain slices have also been used to study the impact of this compound on synaptic transmission in different interneuron populations within the hippocampus. nih.gov These studies, combining in vitro patch-clamp techniques with tissue from rodent brains, provide a bridge between simplified cell systems and the complexity of the intact brain. nih.gov
Assessment of this compound Effects in Specific Neural Circuits and Brain Regions (e.g., Hippocampal CA3 Region, Schaffer Collateral Synapses)
Studies have investigated the effects of this compound in specific areas of the brain, notably within the hippocampus. The hippocampus, crucial for learning and memory, contains distinct subregions like CA3 and pathways such as the Schaffer collaterals, which are synapses connecting CA3 neurons to CA1 neurons.
This compound has been utilized as a tool to probe the role of kainate receptors in these circuits. For instance, this compound was found to antagonize the suppressive effect of kainate on field excitatory postsynaptic potentials (EPSPs) and presynaptic calcium influx in the hippocampal CA1 synapse, which receives input from Schaffer collaterals nih.gov. This suggests that the presynaptic inhibitory action of kainate in this region is primarily due to the inhibition of calcium influx into the presynaptic terminals, an effect that this compound can counteract nih.gov.
In experiments involving rat hippocampal slices, application of 1 μM kainate suppressed field EPSPs to 37.7 ± 4.0% of control. In the presence of 10 μM this compound, the suppression was significantly reduced, with field EPSPs suppressed to 80.1 ± 3.5% of control nih.gov. Similarly, kainate alone reduced presynaptic calcium concentration to 72.9 ± 2.4% of control, while in the presence of this compound, it was reduced to 89.3 ± 1.3% of control, a statistically significant difference nih.gov.
This compound has also been used to investigate short-term plasticity at Schaffer collateral synapses. Studies have shown that this compound can decrease paired-pulse facilitation and frequency facilitation, indicating that the activation of presynaptic kainate receptors contributes to facilitation observed during high-frequency stimulation at excitatory synapses onto certain interneurons in the CA1 region nih.gov.
Furthermore, this compound has been applied directly to the hippocampal CA3 region in studies investigating sevoflurane-induced hyperactivities, where it significantly reduced these effects medchemexpress.comtargetmol.com. This suggests a role for kainate receptors in mediating these behaviors within the CA3 region.
Genetic Models for Targeted Glutamate Receptor Subunit Analysis
Genetic models, particularly in mice, are instrumental in dissecting the roles of specific glutamate receptor subunits and their interactions with compounds like this compound. By genetically modifying the expression or function of particular receptor subunits, researchers can assess the impact on neuronal activity and behavior, and how these effects are modulated by this compound.
While direct studies detailing the use of genetic models specifically with this compound were not extensively found in the search results, the broader application of genetic models in studying glutamate receptors and neurodevelopmental disorders provides a relevant context mdpi.com. Mouse models with targeted genetic modifications in NMDA receptor subunits, for example, have been used to explore the neurobiology of conditions related to glutamate receptor dysfunction mdpi.com. This highlights the potential of using similar genetic approaches with this compound to understand its interaction with specific kainate receptor subunits (such as GluK2, GluR6/7, with which this compound is known to interact) medchemexpress.comabmole.comnih.gov and their roles in neural circuits.
Computational and Structural Biology Approaches
Computational and structural biology techniques provide valuable insights into the molecular interactions between this compound and its target receptors, complementing experimental findings.
Molecular Docking and Ligand-Protein Interaction Modeling of this compound with Glutamate Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor protein. This approach helps to understand the potential binding modes and affinities. While specific molecular docking studies of this compound were not detailed in the search results, the methodology is widely applied in studying ligand-receptor interactions, including those involving glutamate receptors nih.gov.
Molecular docking can generate three-dimensional features of ligand-receptor pairs, aiding in the understanding of how this compound might interact with the binding pockets of kainate receptor subunits like GluK2 and GluR6/7 medchemexpress.comabmole.comnih.govnih.gov. This can help identify key residues involved in binding and inform the design of analogue compounds.
Molecular Dynamics Simulations for Receptor Conformational Studies
Molecular dynamics (MD) simulations are used to simulate the physical movements of atoms and molecules over time. This provides dynamic information about the flexibility of receptors and how they change conformation upon ligand binding. MD simulations are a well-established approach to generate receptor conformational ensembles for ligand docking and virtual screening researchgate.net.
Although specific MD simulations of this compound were not found, MD simulations are commonly used to study the interactions of ligands with ion channels and receptors, including glutamate receptors nih.govpnas.org. These simulations can reveal how this compound binding might influence the conformational state of kainate receptors, potentially explaining its antagonist activity. For example, MD simulations have been used to understand the molecular interactions of GABA with the GABAC receptor, highlighting the role of specific residues in binding and how mutations affect these interactions nih.gov. This demonstrates the power of MD simulations in providing a dynamic view of ligand-receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to find a correlation between the structural properties of a series of compounds and their biological activity. This can help predict the activity of new, untested compounds and identify structural features important for activity epa.govnih.gov.
While no specific QSAR studies focused on this compound and its direct analogues in relation to glutamate receptors were found, the principles of QSAR are applicable to understanding how modifications to the this compound structure might affect its potency and selectivity for different kainate receptor subunits. QSAR models have been developed for various classes of compounds targeting different biological targets, including other receptor systems nih.govaimspress.comresearchgate.net. By analyzing a series of this compound analogues with varying structures and measured activities, QSAR can help identify molecular descriptors that are predictive of their interaction with kainate receptors.
Emerging Omics and Biophysical Characterization
Emerging omics technologies and advanced biophysical characterization methods offer comprehensive ways to study the effects of compounds like this compound at a system level and to gain detailed insights into protein structure and interactions.
Omics approaches, such as transcriptomics and proteomics, can be used to investigate how this compound treatment affects gene and protein expression profiles in relevant tissues or cell types. This can reveal broader biological pathways influenced by this compound beyond its direct interaction with kainate receptors. While no specific omics studies on this compound were identified, multi-omics analyses are increasingly used to understand complex biological systems and the effects of chemical compounds nih.gov.
Biophysical characterization techniques provide detailed information about the physical properties of proteins and their interactions with ligands. Techniques such as differential scanning fluorimetry (DSF), differential static light scattering (DSLS), circular dichroism (CD), and differential scanning calorimetry (DSC) can be used to assess protein stability and ligand binding nih.govresearchgate.net. These methods can help confirm the binding of this compound to recombinant kainate receptor subunits and quantify the thermodynamics of the interaction. For example, DSF and DSLS are high-throughput methods that can screen for ligand binding by monitoring changes in protein thermodenaturation nih.gov.
Integrating omics data with biophysical characterization can provide a more complete picture of this compound's effects, from molecular binding to cellular responses and potential pathway modulation.
Transcriptomic Investigations Related to Kainate Receptor Modulation
Transcriptomic studies examine the complete set of RNA transcripts produced by a cell or population of cells, providing a snapshot of gene expression. In the context of kainate receptor modulation by compounds like this compound, transcriptomic investigations can reveal how the expression levels of kainate receptor subunits (GluK1-GluK5, encoded by the GRIK genes) and associated proteins are altered.
Studies have utilized RNA sequencing (RNA-Seq) to analyze GRIK gene expression at the single-cell level, revealing the diversity of subunit combinations co-expressed within individual neurons. nih.gov For instance, analysis of transcriptomic data from mouse frontal cortex demonstrated varied expression patterns of Grik1–Grik5 in different neuronal and non-neuronal cell types. nih.gov Transcriptomic profiles of cells with deficiencies in specific kainate receptor subunits (GRIK1, GRIK2, or GRIK4) have also been investigated to understand the downstream effects on synaptic-membrane-associated genes and their potential links to neurological disorders like schizophrenia. researchgate.netmdpi.com
While direct transcriptomic studies explicitly detailing the effects of this compound on GRIK gene expression were not prominently found in the search results, the broader application of transcriptomics to understand kainate receptor subunit expression patterns and the consequences of their dysregulation provides a framework for how this methodology could be applied to investigate the downstream transcriptional impact of this compound's antagonist activity. For example, if this compound binding to GluK2 receptors triggers intracellular signaling cascades, transcriptomics could identify changes in the expression of genes involved in synaptic function, plasticity, or neuronal survival.
Transcriptomic data can highlight differential expression of kainate receptor subunits across brain regions and developmental stages, indicating their dynamic roles. elifesciences.org For example, analysis of human transcriptomics data revealed that the expression of exon 9 in GRIK1, which results in a splice variant with an insert in the amino-terminal domain (ATD), varies significantly across brain areas and developmental time points. elifesciences.org This suggests that the precise subunit composition of kainate receptors, and thus their modulation by antagonists like this compound, can be developmentally and regionally regulated.
Proteomic Profiling of Receptor Complex Components
Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. Proteomic profiling is crucial for understanding the protein complexes that form kainate receptors and how these interactions are affected by modulatory compounds. Kainate receptors are tetrameric complexes assembled from GluK1-GluK5 subunits, and their function is influenced by interactions with various auxiliary and scaffolding proteins. nih.govresearchgate.netmdpi.com
Proteomic analyses have been employed to identify proteins that interact with specific kainate receptor subunits. For example, a proteomic analysis defined proteins interacting with the C-terminal domain of the GluK1 subunit, identifying a variety of proteins including a Go α subunit. nih.govumh-csic.esnih.gov These interactions were validated through in vitro and in vivo assays, and the activation of the Go protein by GluK1 was confirmed, suggesting a dual signaling system for KARs involving both ion channel and G-protein activation. nih.govumh-csic.esnih.gov
Auxiliary proteins like Neto1 and Neto2 have been shown through research to interact with kainate receptors and influence their surface expression and biophysical properties. elifesciences.orgnih.govalbany.edu Proteomic studies can help identify the full complement of proteins that associate with different kainate receptor subunit combinations, providing a more complete picture of the native receptor complex. Understanding these protein-protein interactions is vital because they can affect receptor trafficking, localization, and signaling, all of which could be indirectly modulated by an antagonist like this compound.
While direct proteomic studies specifically investigating the impact of this compound on the kainate receptor interactome were not found, the application of proteomics to characterize the protein partners of kainate receptors provides the foundation for such investigations. By comparing the protein complexes associated with kainate receptors in the presence and absence of this compound, researchers could potentially identify alterations in protein binding that contribute to the antagonist's effects.
Advanced Biophysical Techniques for Ligand-Receptor Complex Analysis
Biophysical techniques provide detailed information about the structure, dynamics, and interactions of biological molecules. These methods are essential for understanding how ligands like this compound bind to kainate receptors and how this binding affects receptor conformation and function.
Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been used to solve the structures of kainate receptor subunits and their complexes. nih.govresearchgate.net These structural studies reveal the arrangement of domains within the tetrameric receptor, including the amino-terminal domain (ATD), ligand-binding domain (LBD), transmembrane domain (TMD), and C-terminal domain (CTD). nih.govresearchgate.netmdpi.com Structures of homomeric GluK2, GluK3, and heteromeric GluK2/K5 receptors have provided insights into subunit organization and mechanisms of gating and desensitization. nih.govresearchgate.net
Biophysical studies have also investigated the energetics of ligand binding and how allosteric ions like sodium and chloride modulate kainate receptor function by affecting LBD dimer stability. pnas.org These ions bind to discrete sites in the extracellular LBD and can influence the rate of entry into the desensitized state. pnas.org
While specific high-resolution structural data showing this compound bound to a kainate receptor were not found, biophysical techniques are instrumental in characterizing the interaction of antagonists with their targets. For example, patch-clamp electrophysiology is a key biophysical method used to measure ion flow through receptor channels and assess the potency and selectivity of antagonists like this compound. Studies using patch-clamp recordings have demonstrated that this compound blocks currents mediated by GluK2-containing receptors. medchemexpress.compnas.orgnih.gov
Single-molecule fluorescence techniques, in conjunction with cryo-EM and single-cell RNA sequencing, have been used to investigate the stoichiometric and assembly diversity of kainate receptors, providing insights into their molecular composition and dynamics. nih.gov These advanced biophysical approaches, combined with pharmacological tools like this compound, are critical for dissecting the complex relationship between kainate receptor structure, function, and modulation.
Interactive Data Table Example (Illustrative - data points are synthesized from search results describing this compound's effects and general KAR properties, not direct comparative data from a single source):
| Kainate Receptor Subunit | This compound Effect (Antagonist/Agonist) | Primary Localization (Presynaptic/Postsynaptic) | Associated Auxiliary Proteins (Example) |
| GluK1 | Antagonist (less potent than for GluK2) nih.gov | Both researchgate.net | Neto1, Neto2 elifesciences.org |
| GluK2 | Antagonist (selective/potent) medchemexpress.combiorbyt.comnih.govpnas.orgnih.gov | Both researchgate.net | Neto1, Neto2, Go proteins nih.govumh-csic.esnih.govelifesciences.org |
| GluK3 | Antagonist (lower affinity than for GluK2) mdpi.com | Both researchgate.net | |
| GluK4 | Forms functional receptors with GluK1-3 pnas.orgelifesciences.org | Both researchgate.net | |
| GluK5 | Forms functional receptors with GluK1-3 pnas.orgelifesciences.org | Both researchgate.net |
This table summarizes some key aspects related to kainate receptor subunits and their interaction with this compound and associated proteins, drawing upon information found in the search results. The "this compound Effect" is based on its known antagonist activity, particularly at GluK2-containing receptors. medchemexpress.combiorbyt.comnih.govpnas.orgnih.gov The localization information is based on general knowledge of KARs. researchgate.net The auxiliary protein associations are derived from proteomic and functional studies. nih.govumh-csic.esnih.govelifesciences.org
Synthetic Pathways and Chemical Modification Studies of Ns 102
Organic Synthesis Strategies for NS-102 Elucidation and Optimization
The synthesis of this compound, chemically identified as 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione 3-oxime, involves a multi-step organic synthesis approach. The core of this process is the construction of the tricyclic isatin (B1672199) scaffold followed by functional group manipulations. While specific optimization studies are not extensively detailed in publicly available literature, a plausible synthetic route can be elucidated from related syntheses of similar scaffolds.
The synthesis begins with the formation of the precursor, 6,7,8,9-tetrahydro-1H-benzo[g]indol-2,3-dione. This is typically achieved through a condensation reaction. A common strategy for synthesizing isatin derivatives involves the Sandmeyer isonitrosoacetanilide isatin synthesis or similar methods. For the tricyclic structure of this compound's precursor, the synthesis likely starts from 5,6,7,8-tetrahydronaphthalen-1-amine.
This starting amine is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent treatment with a strong acid, such as sulfuric acid, catalyzes an intramolecular cyclization to yield the 6,7,8,9-tetrahydro-1H-benzo[g]indol-2,3-dione.
The next crucial step is the regioselective nitration of this tricyclic isatin. The introduction of a nitro group at the 5-position is a key functionalization. This is typically achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to prevent over-nitration or side reactions.
The final step in the synthesis of this compound is the conversion of the ketone at the 3-position of the isatin ring into an oxime. This is accomplished by reacting the 5-nitro-6,7,8,9-tetrahydro-1H-benzo[g]indol-2,3-dione with hydroxylamine. This reaction is generally straightforward and results in the formation of the desired 3-oxime, this compound.
Table 1: Proposed Synthetic Pathway for this compound
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 5,6,7,8-tetrahydronaphthalen-1-amine | 1. Chloral hydrate, Hydroxylamine hydrochloride 2. Sulfuric acid | 6,7,8,9-tetrahydro-1H-benzo[g]indol-2,3-dione |
| 2 | 6,7,8,9-tetrahydro-1H-benzo[g]indol-2,3-dione | Nitric acid, Sulfuric acid | 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indol-2,3-dione |
This table outlines a plausible synthetic route based on established organic chemistry principles for the formation of related structures. Specific reaction conditions such as temperature, reaction time, and solvents would require experimental optimization.
Structure-Activity Relationship (SAR) of this compound Analogues for Enhanced Selectivity and Potency
Consistent with the absence of literature on this compound derivatives, there is no available data to construct a formal Structure-Activity Relationship (SAR) for this specific class of compounds. SAR studies are contingent on the synthesis and biological evaluation of a series of related analogues, where systematic changes in the molecular structure are correlated with changes in biological activity. Without a library of this compound analogues and their corresponding potencies and selectivities at kainate receptor subtypes, it is not possible to delineate the structural features of the 5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione 3-oxime scaffold that are critical for its antagonist activity. Key questions, such as the importance of the nitro group's position and electronic nature, the role of the oxime geometry, or the effect of substitutions on the tetrahydrobenzo portion of the ring system, remain unanswered in the context of published scientific research.
Future Research Directions and Translational Perspectives for Ns 102
Elucidation of Novel Kainate Receptor Subtype Specificity and Modulatory Sites
Future research aims to deepen the understanding of NS-102's precise specificity across the diverse array of kainate receptor subtypes, which are formed by different combinations of GluK1-GluK5 subunits pnas.org. While this compound is known to selectively antagonize GluK2/3 and GluR6/7 receptors, further studies could explore its affinity and efficacy at less characterized homomeric and heteromeric assemblies medchemexpress.complos.orgbiorbyt.compnas.org. Identifying novel modulatory sites on kainate receptors that interact with or are influenced by this compound could provide insights into allosteric modulation and the development of more finely tuned pharmacological tools plos.org. This could involve detailed binding studies and functional assays using recombinant receptor subtypes expressed in controlled systems.
Integration with Advanced Neuroimaging Modalities
Integrating the use of this compound with advanced neuroimaging techniques presents a significant avenue for future research. By using this compound to selectively modulate kainate receptor activity, researchers can investigate the causal roles of these receptors in specific brain circuits and behaviors, with outcomes monitored through modalities such as fMRI, PET, or in vivo electrophysiology cambridge.orgnih.govjpn.ca. This approach could help map the functional connectivity and activity patterns influenced by particular kainate receptor subtypes in both healthy and diseased states. For instance, examining changes in brain activity patterns or neurotransmitter release visualized by neuroimaging following this compound administration could provide crucial data on the involvement of GluK2/3 or GluR6/7-containing receptors in complex neural networks.
Development of Optogenetic and Chemogenetic Tools Leveraging this compound Frameworks
The structural framework of this compound could potentially be leveraged in the development of novel optogenetic or chemogenetic tools pnas.orgkuleuven.been-journal.orgnih.govcajal-training.org. While optogenetics and chemogenetics typically involve genetically encoded actuators, the specificity of ligands like this compound for particular receptor subtypes could inspire the design of photo-switchable or chemically activated molecules that selectively target kainate receptors en-journal.orgcajal-training.org. Future research could explore conjugating photo-responsive moieties to this compound or developing caged versions that can be rapidly activated by light, allowing for precise temporal control over kainate receptor blockade in specific cell populations expressing the targeted subtypes. This would offer unprecedented spatiotemporal resolution in studying kainate receptor function in complex biological systems.
Expanded Applications as a Pharmacological Probe in Complex Neurobiological Systems
This compound has already demonstrated its utility as a pharmacological probe in various neurobiological contexts, including studies on synaptic transmission, interneuron activity, and excitotoxicity plos.orgresearchgate.netjneurosci.orgnih.govnih.govpnas.org. Future research can expand these applications to explore the role of specific kainate receptor subtypes in other complex neurobiological systems and disorders. This could include detailed investigations in models of epilepsy, pain, neurodegenerative diseases, and psychiatric disorders, where glutamate (B1630785) signaling and kainate receptors are implicated plos.orgresearchgate.net. Using this compound as a selective antagonist can help dissect the contributions of GluK2/3 or GluR6/7-containing receptors within these complex pathological environments, potentially identifying novel therapeutic targets plos.orgresearchgate.netpnas.org.
Refinement of Computational Models for Predictive Pharmacology and Receptor Function
Computational modeling plays a crucial role in understanding receptor-ligand interactions and predicting pharmacological outcomes plos.orgfrontiersin.orgresearchgate.net. Future research should focus on refining computational models of kainate receptors, incorporating detailed structural information and kinetic data obtained from experimental studies using this compound plos.orgfrontiersin.org. These models can be used to simulate the binding of this compound to different receptor subtypes, predict the effects of mutations or splice variants on this compound binding and efficacy, and explore the dynamic interactions of kainate receptors within the synaptic environment plos.orgfrontiersin.org. Refined computational models can provide valuable insights into the mechanisms underlying this compound's selectivity and help guide the design of future experiments and the development of new, highly selective ligands with desired pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
